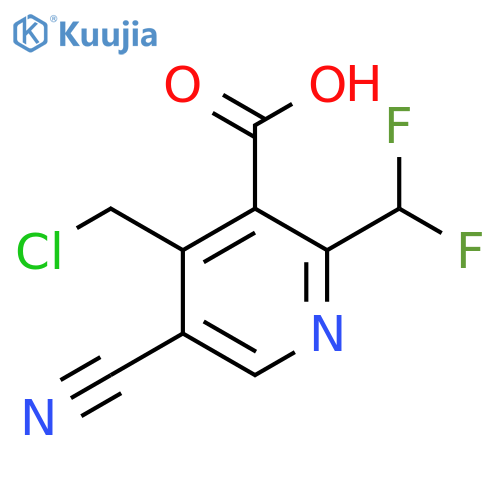Cas no 1804416-68-9 (4-(Chloromethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid)

1804416-68-9 structure
商品名:4-(Chloromethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid
CAS番号:1804416-68-9
MF:C9H5ClF2N2O2
メガワット:246.598007917404
CID:4880026
4-(Chloromethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid
-
- インチ: 1S/C9H5ClF2N2O2/c10-1-5-4(2-13)3-14-7(8(11)12)6(5)9(15)16/h3,8H,1H2,(H,15,16)
- InChIKey: XBFOORLXIYJAQI-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C#N)=CN=C(C(F)F)C=1C(=O)O
計算された属性
- せいみつぶんしりょう: 246.0007614 g/mol
- どういたいしつりょう: 246.0007614 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 246.60
- トポロジー分子極性表面積: 74
- 疎水性パラメータ計算基準値(XlogP): 1.1
4-(Chloromethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029038424-1g |
4-(Chloromethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid |
1804416-68-9 | 95% | 1g |
$2,895.00 | 2022-04-02 | |
| Alichem | A029038424-500mg |
4-(Chloromethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid |
1804416-68-9 | 95% | 500mg |
$1,634.45 | 2022-04-02 | |
| Alichem | A029038424-250mg |
4-(Chloromethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid |
1804416-68-9 | 95% | 250mg |
$999.60 | 2022-04-02 |
4-(Chloromethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid 関連文献
-
2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
1804416-68-9 (4-(Chloromethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid) 関連製品
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
